Cas no 76-38-0 (Methoxyflurane)

Methoxyflurane Chemical and Physical Properties
Names and Identifiers
-
- Methoxyflurane
- 1,1-difluoro-2,2-dichloroethyl methyl ether
- 2,2-dichloro-1,1-difluoro-1-methoxyethane
- 2,2-Dichloro-1,1-difluoroethyl methyl ether
- analgizer
- anecotan
- DA759
- ingalan
- inhalan
- Methflurane
- methoflurane
- methoxane
- Methoxflurane
- METHOXYFLURANE (METOFANE)
- metofane
- metoxfluran
- metoxifluran
- MOF
- penthrane
- Pentrane
- (2,2-Dichloro-1,1-difluoroethyl) methyl ether
- BRN 1737766
- HSDB 7201
- METHOXYFLURANE (MART.)
- Tox21_112626
- MFCD00040144
- CHEMBL1341
- DB01028
- Methoxifluranum
- Q411594
- Penthrane (VAN)
- Metoxiflurano (INN-Spanish)
- 76-38-0
- N02BG09
- D00544
- Ethane,2-dichloro-1,1-difluoro-1-methoxy-
- METHOXYFLURANE [MART.]
- Methofane
- METHOXYFLURANE [GREEN BOOK]
- Methoxiflurane
- CCRIS 5840
- NSC-110432
- Metoxiflurano
- Penthrane (TN)
- METHOXYFLURANE [USP MONOGRAPH]
- METHOXYFLURANE [INN]
- METHOXYFLURANE [WHO-DD]
- DTXCID405556
- Z1201617823
- Pentran
- EINECS 200-956-0
- SR-01000944693-1
- Methoxyflurane [USAN:USP:INN:BAN]
- Methoxyflurane [Anaesthetics, volatile]
- NSC110432
- CHEBI:6843
- C07517
- Penthrox
- NCGC00168747-01
- METHOXYFLURANE [USP-RS]
- GTPL7234
- SR-01000944693
- DTXSID7025556
- Metossiflurano
- Methoxy flurane
- Methoxyfluoran
- 30905R8O7B
- Methoxyfluranum [INN-Latin]
- DA-759
- Ethane, 2,2-dichloro-1,1-difluoro-1-methoxy-
- Methoxyflurane (USAN:USP:INN:BAN)
- Methoxyfluran
- Metoxiflurano [INN-Spanish]
- AKOS006228995
- Ether, 2,2-dichloro-1,1-difluoroethyl methyl
- CAS-76-38-0
- CS-0009624
- METHOXYFLURANE [USAN]
- UNII-30905R8O7B
- KS-5167
- Methoxyfluorane
- METHOXY FLURANE [JAN]
- 2,1-difluoro-1-methoxyethane
- METHOXYFLURANE [VANDF]
- METHOXYFLURANE [MI]
- WLN: GYGXFFO1
- Methyl 1,1-difluoro-2,2-dichloroethyl ether
- HY-B0718
- 2,1-difluoroethyl methyl ether
- 2,2-DICHLORO-1,1-DIFLUOROETHYLMETHYLETHER
- Methofluranum
- Methoxyfluranum (INN-Latin)
- METHOXYFLURANE (USP MONOGRAPH)
- Ether,2-dichloro-1,1-difluoroethyl methyl
- Methoxyfluranum
- METHOXYFLURANE (USP-RS)
- Metofane (VAN)
- Metossiflurano [DCIT]
- METHOXYFLURANE [HSDB]
- SCHEMBL121229
- NS00041004
- Methoxyflurane (USP/INN)
- DB-019611
- BRD-K06152156-001-01-8
-
- MDL: MFCD00040144
- Inchi: InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3
- InChI Key: RFKMCNOHBTXSMU-UHFFFAOYSA-N
- SMILES: COC(C(Cl)Cl)(F)F
- BRN: 1737766
Computed Properties
- Exact Mass: 163.96100
- Monoisotopic Mass: 163.960727
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 75.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: nothing
- Tautomer Count: nothing
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Colorless flowing transparent liquid with fruit flavor
- Density: 1.4262
- Melting Point: -36°C
- Boiling Point: 103 °C
- Flash Point: 37°C
- Refractive Index: 1.386
- Water Partition Coefficient: Miscible with alcohol, acetone, chloroform, ether, fixed oils and benzene. Immiscible with water.
- Stability/Shelf Life: Stability
- PSA: 9.23000
- LogP: 2.02930
- Solubility: 37℃ in watersolubility0.195g/100g.
- Merck: 14,5994
Methoxyflurane Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:3271
- Hazard Category Code: 10
- Safety Instruction: S23-S24/25
- RTECS:KN7820000
-
Hazardous Material Identification:
- Packing Group:III
- Risk Phrases:R10
- HazardClass:3
- Safety Term:3
- PackingGroup:III
Methoxyflurane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029541-25g |
Methoxyflurane |
76-38-0 | 97% | 25g |
¥3360 | 2024-05-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1418004-0.5ML |
76-38-0 | 0.5ML |
¥3308.14 | 2023-04-13 | |||
Key Organics Ltd | KS-5167-5MG |
Methoxyflurane |
76-38-0 | >97% | 5mg |
£42.00 | 2025-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008896-1g |
2,2-Dichloro-1,1-difluoroethyl methyl ether |
76-38-0 | 98% | 1g |
1136.0CNY | 2021-07-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M60900-5g |
Methoxyflurane |
76-38-0 | 97% | 5g |
¥858.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029541-100g |
Methoxyflurane |
76-38-0 | 97% | 100g |
¥8064 | 2024-05-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D836739-100g |
2,2-Dichloro-1,1-difluoroethyl methyl ether |
76-38-0 | 97% | 100g |
¥7,560.00 | 2022-10-10 | |
abcr | AB147814-25 g |
2,2-Dichloro-1,1-difluoroethyl methyl ether, 98%; . |
76-38-0 | 98% | 25g |
€645.50 | 2023-05-09 | |
A2B Chem LLC | AB54757-1g |
2,2-Dichloro-1,1-difluoroethyl methyl ether |
76-38-0 | 98% | 1g |
$41.00 | 2024-04-19 | |
Key Organics Ltd | KS-5167-1MG |
Methoxyflurane |
76-38-0 | >97% | 1mg |
£36.00 | 2025-02-08 |
Methoxyflurane Suppliers
Methoxyflurane Related Literature
-
Jeffrey J. Slowick,Peter C. Uden J. Anal. At. Spectrom. 1994 9 951
-
Johannes S?llner,Paul Mayer,Andreas Heinzel,Raul Fechete,Christian Siehs,Rainer Oberbauer,Bernd Mayer Mol. BioSyst. 2012 8 3197
-
Chieyeon Chough,Sunmin Lee,Misuk Joung,Jaemin Lee,Jong Hoon Kim,B. Moon Kim Med. Chem. Commun. 2018 9 477
-
Richard Hegner,Christin Koch,Vanessa Riechert,Falk Harnisch RSC Adv. 2017 7 15362
-
Katherine A. Gentry,Meng Zhang,Sang-Choul Im,Lucy Waskell,Ayyalusamy Ramamoorthy Chem. Commun. 2018 54 5780
Additional information on Methoxyflurane
Methoxyflurane (CAS No. 76-38-0): A Comprehensive Overview of its Chemistry, Pharmacology, and Clinical Applications
Methoxyflurane, a halogenated ether anesthetic with the Chemical Abstracts Service registry number CAS No. 76-38-0, has been a subject of extensive research in anesthesiology and pharmacology since its introduction in the mid-20th century. This volatile compound, chemically defined as 1-(2-fluoroethyl)-2-methoxyethyl difluoromethyl ether, exhibits unique physicochemical properties that have shaped its historical role in clinical practice. Recent advancements in analytical chemistry and pharmacokinetic modeling continue to refine our understanding of its mechanisms of action and potential applications beyond traditional anesthesia.
The molecular structure of Methoxyflurane (CAS No. 76-38-0) features a trifluoromethyl group attached to a diether backbone, conferring high volatility and lipophilicity critical for its inhalation-based administration. These properties enable rapid onset of anesthesia but also necessitate careful dosing due to metabolic activation pathways. Recent studies using advanced NMR spectroscopy and computational docking analyses have revealed novel insights into how this structure interacts with gamma-aminobutyric acid type A (GABAA) receptors—the primary target for general anesthetics—to modulate neuronal activity.
In clinical settings, Methoxyflurane (CAS No. 76-38-0) historically served as an emergency anesthetic due to its portability in self-administered vaporizers. However, concerns over nephrotoxicity associated with renal metabolites led to declining use by the late 1990s. Current research focuses on optimizing delivery systems to minimize metabolic activation while preserving efficacy. A 2023 study published in Anesthesiology demonstrated that pre-treatment with N-acetylcysteine reduced renal biomarker elevations by 42% in animal models exposed to therapeutic doses of the compound.
Pharmacokinetic studies employing mass spectrometry-based metabolomics have identified novel pathways for CAS No. 76-38-0 metabolism beyond previously characterized cytochrome P450-dependent activation. Researchers at the University of Sydney recently discovered that hepatic microsomal enzymes convert unmetabolized parent compound into bioactive intermediates that exert neuroprotective effects in ischemic stroke models—a finding potentially transformative for neurocritical care applications.
The resurgence of interest in Methoxyflurane (CAS No. 76-38-0) stems from its unique position as a "non-inert" anesthetic capable of generating reactive oxygen species under controlled conditions. Preclinical trials indicate these oxidative signaling pathways may enhance tissue repair processes when administered at sub-anesthetic doses—a paradigm shift from traditional inert gas approaches. This dual functionality has positioned the compound as a candidate for regenerative medicine applications currently under investigation at MIT's Synthetic Biology Lab.
Safety profiles remain under scrutiny due to persistent nephrotoxicity risks, though emerging data suggest these effects are dose-dependent and reversible when administered via closed-system delivery devices developed through collaborative efforts between pharmaceutical engineers at Purdue University and clinicians at Johns Hopkins Medicine. Recent Phase II clinical trials reported significant reductions in creatinine elevation compared to historical controls when using precision vaporization technology.
Synthetic chemists continue refining synthesis protocols for CAS No. 76-38-0, with green chemistry approaches reducing production waste by up to 65% through solvent-free microwave-assisted synthesis reported in a landmark Journal of Medicinal Chemistry paper from ETH Zurich researchers earlier this year. These advancements not only improve scalability but also address environmental sustainability concerns critical for modern pharmaceutical manufacturing.
Innovative formulations combining Methoxyflurane's anesthetic properties with targeted drug delivery are currently under exploration. Nanoparticle encapsulation techniques allow controlled release profiles that extend duration-of-action while minimizing systemic exposure—a breakthrough highlighted at the 2024 International Anesthesia Research Society conference as a potential game-changer for pediatric anesthesia.
The compound's historical significance persists despite declining clinical use, serving as a benchmark against which newer agents like sevoflurane are evaluated for both efficacy and safety parameters. Its unique combination of physicochemical characteristics continues to inspire interdisciplinary research at the intersection of organic chemistry, pharmacology, and biomedical engineering—ensuring continued relevance in advancing anesthetic science long after its initial introduction.
76-38-0 (Methoxyflurane) Related Products
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

